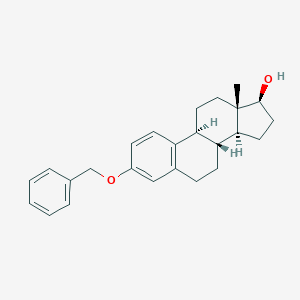

3-O-Benzyl Estradiol

Description

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10,15,21-24,26H,7,9,11-14,16H2,1H3/t21-,22-,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTONJCQNAMVMHS-VAFBSOEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461450 | |

| Record name | 3-O-Benzyl Estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14982-15-1 | |

| Record name | 3-O-Benzyl Estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Research for 3 O Benzyl Estradiol

Strategies for Selective Benzylation at the C-3 Hydroxyl Group

Selective benzylation of estradiol (B170435) at the C-3 phenolic hydroxyl group is a crucial step in the synthesis of 3-O-benzyl estradiol. Estradiol possesses hydroxyl groups at both the C-3 and C-17 positions, necessitating selective protection strategies to functionalize the molecule specifically at C-3.

One approach involves the reaction of estradiol with benzyl (B1604629) bromide in the presence of a base like potassium carbonate in a solvent such as dry acetone. This method, carried out under reflux conditions, has been reported to yield 3-benzyloxyestra-1,3,5(10)-trien-17β-ol (this compound) acs.org. The phenolic hydroxyl group at C-3 is more acidic than the secondary alcohol at C-17, which often allows for selective etherification under controlled conditions.

Another strategy for O-benzylation utilizes 2-benzyloxy-1-methyl-pyridinium triflate as a benzyl group donor and magnesium oxide as an acid scavenger in trifluorotoluene. This method has demonstrated success in the benzyl protection of steroid derivatives, including those with a phenolic function. The mechanism is proposed to involve either an SN1 or SN2 pathway, with an SN1 mechanism considered more likely uni-muenchen.de. This approach can be applied to the selective benzylation of the C-3 hydroxyl of estradiol.

Research has also explored the use of protecting groups at the C-3 hydroxyl of estrone (B1671321) (which can be converted to estradiol derivatives) to facilitate synthesis. Benzylic groups, such as the benzyl group, have been found to be stable protective groups that are not cleaved prematurely during subsequent synthetic steps, thus limiting byproduct formation and simplifying purification google.com.

Synthesis of Novel this compound Analogs and Isomers

This compound serves as a scaffold for the synthesis of a variety of novel analogs and isomers, often with the aim of exploring modified biological activities. Modifications can be introduced at various positions of the steroid skeleton while retaining the 3-O-benzyl group.

One area of research involves the synthesis of 17β-O-alkyl ethers of estradiol, starting from 3-O-benzyl-17β-estradiol. These ethers are obtained by reacting 3-O-benzyl-17β-estradiol with sodium hydride and an alkyl halide, followed by the removal of the O-benzyl protecting group via catalytic transfer hydrogenation acs.orgnih.govresearchgate.net. This demonstrates how the 3-O-benzyl group can be utilized as a temporary protecting group while modifications are made elsewhere on the molecule.

Analogs with altered ring structures or substitutions at positions other than C-3 and C-17 have also been synthesized. For instance, 16-azidomethyl substituted 3-O-benzyl estrone analogs have been synthesized from their 17-hydroxy precursors (which are related to estradiol derivatives) through oxidation researchgate.netmdpi.comnih.gov. These syntheses highlight the utility of the 3-O-benzyl group in the creation of functionalized steroid derivatives.

Furthermore, studies have reported the synthesis of 16,17-seco-estratriene derivatives starting from 3-benzyloxy-17-hydroxy-16,17-secoestra-1,3,5(10)-triene-16-nitrile, which is obtained from estrone in multiple steps researchgate.net. This indicates that the 3-O-benzyl moiety can be incorporated into seco-steroids, where a ring has been opened.

Role of this compound as a Synthetic Intermediate for Other Steroidal Compounds

This compound is a valuable intermediate in the synthesis of other steroidal compounds, serving as a protected form of estradiol that allows for selective reactions at other positions.

As mentioned earlier, it is used in the synthesis of 17β-O-alkyl ethers of estradiol acs.orgnih.govresearchgate.net. In this process, the benzyl group at C-3 protects the phenolic hydroxyl while the C-17 hydroxyl is alkylated. After the modification at C-17, the benzyl group can be removed to yield the desired 17β-O-alkyl estradiol derivatives.

This compound has also been employed in the synthesis of estetrol (B1671307) (estra-1,3,5(10)-triene-3,15α,16α,17β-tetraol) and related compounds. A process for preparing estetrol involves providing a 3-A-oxy-estra-1,3,5(10),15-tetraen-17-one, where A can be a benzylic group like benzyl. This intermediate is then subjected to further reactions to introduce the hydroxyl groups at C-15 and C-16 google.comgoogle.com. The stability of the benzyl protecting group at C-3 is advantageous in such multi-step syntheses, preventing unwanted side reactions google.com.

Another example is the synthesis of 3-O-sulfamate 17α-benzylestradiol derivatives, which are potent steroid sulfatase inhibitors. These compounds, containing substituents at both C-3 and C-17α, are synthesized, and while the exact route from this compound is not explicitly detailed in the provided snippets for these specific compounds, the synthesis of 17α-substituted estradiol derivatives often involves modifying estrone or estradiol derivatives with protected hydroxyl groups nih.govacs.org. The presence of a protecting group like benzyl at C-3 would be essential for directing functionalization to C-17.

Incorporation of Specific Substituents (e.g., Azidomethyl, Alkoxy) into the this compound Scaffold

The this compound scaffold allows for the incorporation of various substituents at different positions, leading to compounds with diverse properties.

The introduction of azidomethyl groups, particularly at the C-16 position, has been reported in the synthesis of 16-azidomethyl substituted 3-O-benzyl estrone analogs researchgate.netmdpi.comnih.gov. These syntheses demonstrate the ability to functionalize the D-ring of the steroid while the C-3 hydroxyl is protected as the benzyl ether. The resulting compounds have been investigated for their biological activities.

Alkoxy groups can be incorporated at positions other than C-3, utilizing this compound as a starting material or intermediate. As discussed in Section 2.2, 17β-O-alkyl ethers are synthesized from 3-O-benzyl-17β-estradiol acs.orgnih.govresearchgate.net. This involves introducing an alkoxy group at the C-17 position. While the search results did not provide explicit examples of incorporating alkoxy groups directly onto the this compound scaffold at positions other than C-17, the presence of the protected C-3 hydroxyl group would facilitate reactions at other sites on the steroid nucleus for the introduction of various substituents, including alkoxy groups.

Research on other steroid derivatives also indicates that alkoxy chains of varying lengths and compositions can be introduced through etherification reactions uni-muenchen.de. While these examples may not directly start from this compound, they illustrate the general methodologies for incorporating alkoxy groups into steroid scaffolds, which could be adapted for this compound derivatives.

The synthesis of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-one analogs, while not directly on an estradiol scaffold, demonstrates the synthesis of compounds with benzyl and alkoxy substituents, highlighting the chemical methods available for incorporating such groups researchgate.net.

The ability to selectively introduce substituents like azidomethyl and alkoxy groups into the this compound scaffold underscores its utility in the synthesis of a wide range of steroid derivatives with potential biological applications.

Pharmacological and Biological Activity Investigations of 3 O Benzyl Estradiol and Its Derivatives

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Derivatives of 3-O-benzyl estradiol (B170435) have been the subject of investigations into their potential as anticancer agents. Research has shown that modifications to the estrane (B1239764) skeleton, including the introduction of a 3-benzyl ether moiety, can significantly influence the antiproliferative activity of these compounds. researchgate.netu-szeged.hu In several studies, 3-benzyl ethers of estradiol derivatives were found to be more potent in inhibiting cell growth compared to their 3-methyl ether counterparts. u-szeged.humdpi.com

Against Gynecological Cancer Cell Lines

Numerous estradiol analogs with core modifications have demonstrated considerable antiproliferative activity against human cancer cell lines derived from gynecological malignancies. researchgate.netmdpi.com The nature, size, polarity, and position of new substituents on the molecule play a substantial role in determining the anticancer properties of the designed derivatives. researchgate.netmdpi.com

For instance, four diastereomers of 16-azidomethyl substituted 3-O-benzyl estradiol and their two estrone (B1671321) analogs were evaluated for their antiproliferative properties against a panel of human gynecological cancer cell lines, which included cervical cancer lines (HeLa and SiHa). mdpi.comnih.gov The antiproliferative capacities of these compounds were determined using the MTT assay. nih.gov While the specific IC50 values for the this compound diastereomers were not detailed in the provided context, their estrone analogs, 16α-azidomethyl-3-O-benzyl estrone (16AABE) and 16β-azidomethyl-3-O-benzyl estrone (16BABE), showed outstanding cell growth-inhibiting activities. mdpi.comnih.gov

Furthermore, a study on 16-triazolyl-13α-estradiol derivatives, including those with a 3-O-benzyl group, demonstrated significant antiproliferative properties in various gynecological cancer cell lines. u-szeged.hu One particular derivative, 7e, was identified as a cancer-selective agent with IC50 values ranging from 2.4 to 6.5 µM across different cancer cell lines, while not significantly affecting the proliferation of non-cancerous MRC-5 cells at a concentration of 30 µM. u-szeged.hu

Against Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, T47D)

The antiproliferative activity of this compound derivatives has been extensively studied in various breast cancer cell lines, including the estrogen receptor-positive (ER+) MCF-7 and T47D lines, and the triple-negative MDA-MB-231 line. mdpi.comnih.govnih.gov

In one study, 16-azidomethyl substituted 3-O-benzyl estrone analogs (16AABE and 16BABE) were tested against MCF-7 and MDA-MB-231 cell lines. mdpi.comnih.gov These compounds demonstrated substantial cancer selectivity, with IC50 values against cancer cells being significantly lower than those against non-cancerous NIH/3T3 fibroblast cells. researchgate.net The IC50 values for 16AABE and 16BABE were in the micromolar range and indicated greater sensitivity in cancer cells. researchgate.net Specifically, the IC50 values for MCF-7 cells were 0.230 µM for 16AABE and 0.166 µM for 16BABE relative to NIH/3T3 cells. researchgate.net For MDA-MB-231 cells, the relative IC50 values were 0.347 µM and 0.429 µM, respectively. researchgate.net

Another set of derivatives, 3-benzyloxy-16-hydroxymethyl-estradiol derivatives, also showed notable antiproliferative activity against a panel of breast cancer cell lines. u-szeged.hu Although cancer selectivity was not proven for all of these compounds, their antiproliferative feature was comparable to that of the chemotherapy drug cisplatin. u-szeged.hu

The antiproliferative mechanism of some of these core-modified estrones is believed to involve direct effects on the tubulin-microtubule system, leading to disturbances in tubulin polymerization rates. researchgate.netmdpi.comresearchgate.net

Table 1: Antiproliferative Activity of Selected this compound Derivatives in Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Cancer Selectivity Index (vs. NIH/3T3) |

| 16AABE | MCF-7 | Not explicitly stated | 0.230 researchgate.net |

| 16BABE | MCF-7 | Not explicitly stated | 0.166 researchgate.net |

| 16AABE | MDA-MB-231 | Not explicitly stated | 0.347 researchgate.net |

| 16BABE | MDA-MB-231 | Not explicitly stated | 0.429 researchgate.net |

Antimetastatic and Anti-Invasive Properties in Cancer Models

Beyond their effects on cell proliferation, derivatives of this compound have also been investigated for their ability to inhibit cancer cell migration and invasion, key processes in metastasis. researchgate.netmdpi.comnih.govnih.gov

The estrone analogs of 16-azidomethyl substituted this compound, namely 16AABE and 16BABE, have demonstrated significant inhibitory effects on the migration of MDA-MB-231 breast cancer cells in a time- and concentration-dependent manner, as shown by wound healing assays. nih.gov Notably, this antimigratory action was observed at a concentration of 1.5 µM, which is lower than the IC50 values for cell growth inhibition, suggesting a distinct pharmacological mechanism. nih.gov

The anti-invasive properties of these compounds were further confirmed using a Boyden chamber assay. mdpi.comnih.gov Both 16AABE and 16BABE showed highly significant inhibition of breast cancer cell invasion at concentrations of 0.5 µM and 1 µM after 24 hours of treatment, with the effect becoming more pronounced after 48 hours. mdpi.comnih.gov These findings highlight the potential of these compounds as antimetastatic agents. nih.gov

Estrogen Receptor Modulation and Hormonal Activity

The interaction of this compound and its derivatives with estrogen receptors (ERs) is a critical aspect of their pharmacological profile, as it determines their hormonal activity and potential applications in hormone-dependent or -independent cancers.

Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) Binding Affinity Studies

The binding affinity of estradiol derivatives to ERα and ERβ is a key determinant of their estrogenic or antiestrogenic effects. drugbank.com The introduction of substituents on the estradiol molecule can alter this affinity. nih.gov

Studies on 16α-substituted estradiol derivatives have shown that the estrogen receptor has a moderate tolerance for bulky substituents in that position. nih.gov For instance, a benzyl (B1604629) group at the 16α-position resulted in a relative binding affinity of 5% compared to estradiol. nih.gov The affinity is highly dependent on the polarity and detailed structure of the substituents, especially for larger groups. nih.gov

The development of estradiol analogs often aims to reduce or eliminate estrogenic activity, which is a desirable characteristic for anticancer drug candidates intended for hormone-sensitive cancers. u-szeged.hu Alterations to the estrane skeleton, such as substitution at the C-3 position with a benzyl ether group, can lead to a loss of binding ability to the estrogen receptor. u-szeged.hu For example, the loss of ER binding affinity was demonstrated for isomers of 16-hydroxymethyl-3,17-estradiol. u-szeged.hu

Agonistic and Antagonistic Estrogenic Effects

The estrogenic activity of this compound derivatives has been evaluated to understand their potential hormonal effects. mdpi.comnih.gov Some derivatives have been found to possess considerable estrogenic activity, which could be disadvantageous in the treatment of estrogen-sensitive gynecological cancers. researchgate.netmdpi.com

The estrone analogs 16AABE and 16BABE, derived from this compound, were found to exert remarkable estrogenic activities in a luciferase reporter gene assay using a T47D breast cancer cell line transfected with an estrogen-responsive element. mdpi.comnih.gov Both compounds were found to have estrogenic activity, though at concentrations several orders of magnitude higher than the natural estrogen 17β-estradiol. nih.gov The concentrations required to elicit 50% of the maximum estrogenic stimulation were approximately 5.5 nM for one analog and 178 nM for the other. nih.gov This indicates that these compounds possess significant hormonal activity at the concentrations where they exhibit antiproliferative and antimetastatic effects. nih.gov

Due to this estrogenic agonist action, the further development of such compounds may be more rational for treating hormone-independent malignancies, such as triple-negative breast cancer, where this hormonal effect may not limit their therapeutic utility. researchgate.netmdpi.comnih.gov

Impact on Estrogen-Responsive Gene Expression

The binding of 17β-estradiol (E2) to estrogen receptors (ERα and ERβ) initiates a cascade of events leading to the regulation of gene transcription. This process begins with the formation of ER dimers, which then interact with estrogen responsive elements (EREs) on the DNA to either induce or repress gene expression. mdpi.com This genomic action is fundamental to the physiological effects of estrogens. mdpi.comimrpress.com

Studies utilizing luciferase reporter gene assays are instrumental in determining the estrogenic activity of various compounds. nih.gov In these assays, cells are transfected with a reporter construct, such as ERE-tk-luciferase, which allows for the measurement of transcriptional activation upon ligand binding to the ER. nih.govgoogle.com For instance, in ER-negative T47D:C42 breast cancer cells transiently transfected with an ERE luciferase plasmid and either wild-type ER or a mutant ER, the agonist activity of test compounds can be quantified by the level of luciferase expression. nih.gov

Derivatives of 3-O-benzyl estrone have been shown to exhibit notable estrogenic activities in luciferase reporter gene assays. researchgate.net Similarly, certain lignan (B3055560) derivatives, while showing low potency as agonists themselves, were found to reduce the efficacy of the potent natural agonist E2 when co-incubated. researchgate.net The expression of specific genes like complement C3 and clusterin in RUCA-I rat endometrial cells is dependent on the presence of estradiol, and the pure anti-estrogen ICI 182,780 does not induce their expression. bioscientifica.com

The evaluation of estrogenic activity extends to various cell lines, including the human breast cancer cell line MCF-7, which is ER-positive. acs.org The transcriptional activity of ERα in response to new E2 derivatives has been tested in these cells, revealing that some derivatives can strongly inhibit ERα transactivation and block its interaction with coactivators. acs.org The use of focused DNA microarrays, such as the EstrArray containing numerous estrogen-responsive genes, allows for a comprehensive profiling of the estrogenic effects of chemicals by comparing their gene expression profiles to that of 17β-estradiol. nih.gov

Enzyme Inhibition Studies

Steroid Sulfatase (STS) Inhibition Potential

Steroid sulfatase (STS) is a crucial enzyme that catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. acs.orgacs.org This enzymatic action plays a significant role in providing active steroids that can stimulate the growth of hormone-dependent cancers. oup.com Consequently, inhibiting STS is a promising therapeutic strategy for such diseases. oup.comnih.gov

Research has shown that introducing a hydrophobic substituent at the 17α-position of estradiol enhances its inhibitory activity against STS. acs.org Specifically, 17α-benzyl substituted derivatives of estradiol have demonstrated potent, reversible inhibition of STS. acs.orgoup.com

The combination of different inhibitory groups on the estradiol molecule has led to the development of highly potent STS inhibitors. For example, the synthesis of 3-O-sulfamate 17α-benzylestradiol and 3-O-sulfamate 17α-(tert-butylbenzyl)estradiol, which combine a C17α-substituent and a C3-sulfamate group, resulted in compounds that are more powerful inhibitors than those with only a single modification. nih.gov

Table 1: STS Inhibitory Activity of Estradiol Derivatives

| Compound | Modification | IC₅₀ (E1S to E1) | IC₅₀ (DHEAS to DHEA) | Reference |

| 17α-(3'-bromobenzyl)-estradiol | 17α-benzyl substitution | 24 nM | Not Reported | ebi.ac.uk |

| 17α-(4'-tert-butylbenzyl)-estradiol | 17α-benzyl substitution | 28 nM | Not Reported | ebi.ac.uk |

| 3-O-sulfamate 17α-benzylestradiol | C3-sulfamate and 17α-benzyl | 0.39 nM | 4.1 nM | nih.gov |

| 3-O-sulfamate 17α-(tert-butylbenzyl)estradiol | C3-sulfamate and 17α-tert-butylbenzyl | 0.15 nM | 1.4 nM | nih.gov |

| 17α-t-butylbenzyl-E2 | 17α-tert-butylbenzyl | 47 nM | 13 nM | tandfonline.com |

| 3β-sulfamoyloxy-17α-t-butylbenzyl-5-androsten-17β-ol | 3β-sulfamate and 17α-tert-butylbenzyl | 46 nM | 14 nM | tandfonline.com |

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

These findings highlight that while a 17α-benzyl group alone provides strong inhibition, the addition of a 3-O-sulfamate group significantly enhances this potency, leading to irreversible inhibition. oup.comnih.gov

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibition

The enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a key player in the biosynthesis of the most potent estrogen, estradiol (E2), by catalyzing the reduction of the less active estrone (E1). mdpi.comacs.orgresearchgate.net Overexpression of 17β-HSD1 is associated with estrogen-dependent diseases like breast cancer and endometriosis, making it an attractive therapeutic target. researchgate.nettandfonline.comdoi.org

The development of inhibitors for 17β-HSD1 has been a focus of research, with numerous steroidal and non-steroidal compounds being investigated. researchgate.net The introduction of a bulky benzyl group at the 3-position of estradiol derivatives has been found to be less advantageous for inhibitory activity compared to a phenolic hydroxyl or a small methyl ether function. tandfonline.com

Studies on 3-substituted estrone and estradiol derivatives have provided insights into structure-activity relationships. For instance, the addition of a m-carbamoylphenyl group at the C3 position of estrone did not improve its inhibitory activity against 17β-HSD1 in T-47D breast cancer cells. In fact, the resulting E2 derivatives showed even weaker inhibition. mdpi.com

Table 2: 17β-HSD1 Inhibitory Activity of Estradiol Derivatives in T-47D Cells

| Compound | Modification | IC₅₀ (E1 to E2) | Reference |

| Estrone (E1) | - | 0.21 µM | mdpi.com |

| E1 with C3 m-carbamoylphenyl | C3 substitution | 0.31 µM | mdpi.com |

| E2 with C3 m-carbamoylphenyl | C3 substitution | 1.2 µM | mdpi.com |

| Hybrid E2 derivative with C3 ether and C16α bromopropyl | C3 and C16α substitution | 1.3 µM | mdpi.com |

| 16β-(m-carbamoylbenzyl)-estradiol derivative (3a) | 16β substitution | 90% inhibition at 10 µM | nih.gov |

| 16β-(m-carbamoylbenzyl)-estradiol isomer (5a) | 16β substitution | 95% inhibition at 10 µM | nih.gov |

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Inhibition percentages are also provided at specific concentrations.

Further modifications, such as the introduction of a bromoethyl side chain at the C3-position of a 16β-carbamoyl-benzyl-E2 nucleus, have led to the development of potent and irreversible inhibitors of 17β-HSD1 that are non-estrogenic. acs.orgresearchgate.net

Neuroprotective Effects and Oxidative Stress Modulation

Estradiol is recognized as a potent neuroprotective agent, capable of mitigating neuronal damage from various insults, including oxidative stress. nih.govnih.gov This protective effect is partly attributed to its ability to activate antioxidant defense systems. nih.gov

The antioxidant properties of estrogens are primarily linked to the phenolic hydroxyl group on the A-ring of the steroid. nih.gov This structural feature is crucial for scavenging free radicals and protecting against oxidative damage. nih.gov Synthetic derivatives of estradiol have been developed to enhance these neuroprotective effects. For example, 17β-O-alkyl ethers of estradiol, synthesized from 3-O-benzyl-17β-estradiol, have shown increased protection of neural cells against oxidative stress. nih.gov Specifically, higher alkyl ethers (C3 to C8) demonstrated enhanced neuroprotection compared to estradiol, whereas methyl and ethyl ethers were less effective. nih.gov

Conversely, blocking the phenolic 3-hydroxyl group with lipophilic ethers, such as butyl and octyl ethers, rendered the compounds inactive in protecting against oxidative stress, underscoring the importance of this functional group. nih.gov Estrogens and their derivatives can modulate various cellular processes to exert their neuroprotective effects, including enhancing anti-oxidant activity, inducing DNA repair, and regulating the expression of neuroprotective proteins. frontiersin.org They can also influence neuronal excitability and apoptosis by modulating ion channels, such as Kv2.1 potassium channels. frontiersin.org

The complex interplay between estrogens and neuronal health highlights their potential in preventing and treating neurodegenerative diseases, where oxidative stress is a major pathological factor. nih.govnih.gov

Mechanistic Studies on the Action of 3 O Benzyl Estradiol

Cell Cycle Perturbation and Apoptosis Induction Pathways

3-O-Benzyl Estradiol (B170435), a synthetic derivative of estradiol, has been shown to induce cell cycle arrest and apoptosis in cancer cells through various mechanisms. Studies on structurally related compounds, such as estradiol dimers, indicate an ability to cause arrest in the G2/M phase of the cell cycle. nih.gov This is often accompanied by a reduction in DNA and RNA synthesis. nih.gov The induction of apoptosis is a key feature of many anti-cancer agents and can be triggered through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. mdpi.comoup.com Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. mdpi.com

The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (like Bax and Bad) and anti-apoptotic members (like Bcl-2). mdpi.comfrontiersin.org A shift in the ratio of these proteins in favor of the pro-apoptotic members leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. mdpi.comnih.gov This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. mdpi.comnih.gov Some compounds can induce apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic ones, thereby altering the Bax/Bcl-2 ratio. frontiersin.org

The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, such as the Fas receptor. oup.com This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which then activates downstream effector caspases. mdpi.comoup.com Furthermore, the tumor suppressor protein p53 can play a crucial role in regulating both apoptotic pathways by transcriptionally upregulating pro-apoptotic proteins and interacting with Bcl-2 family members. mdpi.com

Interaction with the Tubulin-Microtubule System and Polymerization Dynamics

The cytoskeleton, particularly the tubulin-microtubule system, is a critical target for anti-cancer drugs. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, motility, and intracellular transport. mdpi.comsci-hub.se Agents that interfere with microtubule dynamics can be broadly classified as microtubule-stabilizing agents or microtubule-destabilizing agents. mdpi.com

Research on estradiol dimers has revealed direct interactions with the tubulin-microtubule system. One such estradiol dimer was found to inhibit the assembly of purified tubulin with an IC50 of 3.6 μM and was shown to be more potent than 2-methoxyestradiol, a known microtubule polymerization inhibitor. nih.gov At lower concentrations, this estradiol dimer was observed to decrease microtubule dynamics. nih.gov In silico modeling predicted that this dimer binds to the colchicine-binding site on the tubulin dimer. nih.gov Nocodazole, another microtubule-targeting agent, also binds to the colchicine (B1669291) site and has been shown to completely and reversibly depolymerize microtubules in interphase cells at a concentration of 2.5 μM. nih.govresearchgate.net The disruption of microtubule dynamics by such compounds leads to a block in the G2/M phase of the cell cycle, ultimately inducing apoptosis. sci-hub.se

Molecular Interactions with Estrogen Receptors and Coregulators

3-O-Benzyl Estradiol, as a derivative of estradiol, is expected to interact with estrogen receptors (ERs), which are key mediators of estrogen signaling. Estradiol itself binds to ERα and ERβ, which then translocate to the nucleus to regulate gene transcription. drugbank.comdrugbank.com The binding of a ligand to the ER induces conformational changes that facilitate the recruitment of coregulator proteins, which are essential for transcriptional activation. researchgate.netnih.gov

The development of resistance to endocrine therapies in ER-positive breast cancers is often linked to altered interactions between the ER and its coregulators. nih.gov This has spurred the development of estrogen receptor coregulator binding modulators (ERXs) that aim to disrupt these critical protein-protein interactions. nih.govacs.org For instance, the small molecule ERX-11 has been shown to interact directly with ER and block its interaction with coregulators, leading to the inhibition of proliferation and induction of apoptosis in ER-positive breast cancer cells. nih.gov This approach is effective against both native and mutant forms of ER. nih.gov

The dimerization of steroids can abolish their ability to induce transactivation by the estrogen receptor, indicating that modifications to the estradiol structure can significantly alter its interaction with the receptor and subsequent signaling. nih.gov

Signaling Pathway Modulation (e.g., FAK, EGFR, PI3K/Akt)

The cellular effects of estradiol and its derivatives are not solely mediated by nuclear receptor signaling but also involve the rapid activation of various intracellular signaling pathways. These pathways play crucial roles in cell survival, proliferation, and migration.

FAK (Focal Adhesion Kinase): Estrogens can induce cell migration through the G protein-coupled estrogen receptor (GPR30) and the subsequent activation of FAK. plos.org This GPR30-mediated signaling can be independent of the nuclear estrogen receptor α (ERα). plos.org

EGFR (Epidermal Growth Factor Receptor): The GPR30-mediated activation of FAK can be downstream of EGFR transactivation. plos.org This indicates a crosstalk between estrogen signaling and growth factor receptor pathways.

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B): The PI3K/Akt pathway is a major signaling cascade that promotes cell survival and proliferation. researchgate.netnih.gov Estradiol has been shown to activate the PI3K/Akt pathway, which can be a crucial mechanism for its neuroprotective and proliferative effects. frontiersin.org In some cancer cells, the activation of this pathway via GPER is linked to increased proliferation. researchgate.net Conversely, inhibition of the PI3K/Akt pathway is a common mechanism by which anti-cancer agents induce apoptosis. spandidos-publications.com For example, some compounds have been shown to decrease the phosphorylation of Akt. spandidos-publications.com The activation of PI3K leads to the phosphorylation of Akt, which in turn can regulate downstream targets involved in cell survival and apoptosis. researchgate.net

The modulation of these pathways is complex and can be cell-type specific. For instance, in certain melanoma cells, benzyl (B1604629) isothiocyanate has been observed to decrease PI3K levels. spandidos-publications.com

Antioxidant Mechanisms of Action (e.g., Hydroxyl-Radical Scavenging)

Beyond its hormonal activities, estradiol and its derivatives possess antioxidant properties, which are primarily attributed to the phenolic hydroxyl group on the A-ring of the steroid. nih.govnih.gov This group can donate a hydrogen atom to free radicals, thereby interrupting radical chain reactions like lipid peroxidation. nih.gov

The primary mechanism of antioxidant action against the highly reactive hydroxyl radical (•OH) involves a "chemical shield" effect. pnas.org Upon encountering a hydroxyl radical, the phenolic A-ring of the estrogen is converted into a non-aromatic para-quinol. nih.gov This process effectively scavenges the harmful radical. pnas.org The resulting para-quinol lacks affinity for the estrogen receptor and also loses its antioxidant capacity. nih.gov However, it is suggested that the parent estrogen compound can be regenerated from this para-quinol through an enzyme-catalyzed reductive aromatization process, potentially creating an antioxidant cycle. nih.gov

The scavenging of free radicals like the superoxide (B77818) anion (O2•−) and the hydroxyl radical (•OH), which can be formed via the Fenton reaction, is a key antioxidant mechanism. frontiersin.org The effectiveness of this scavenging activity can be evaluated by measuring parameters such as the number of radicals scavenged per molecule (n) and the inhibition rate constant (kinh). nih.gov Studies on various estrogenic compounds have shown that their radical-scavenging activity can be complex, with different efficiencies against different types of radicals. nih.gov Furthermore, the antioxidant activity of these compounds can contribute to the regulation of signaling pathways involved in oxidative stress, such as the PI3K/Akt and MAPK pathways. mdpi.com

Structure Activity Relationship Sar Analyses of 3 O Benzyl Estradiol and Analogs

Influence of the Benzyl (B1604629) Moiety at the C-3 Position on Biological Activity

The phenolic hydroxyl group at the C-3 position of the A-ring is an essential feature for the estrogenic activity of estradiol (B170435). uomustansiriyah.edu.iq This group acts as a critical hydrogen bond donor, facilitating high-affinity binding to the estrogen receptor (ER). researchgate.net The introduction of a benzyl ether at this position, creating 3-O-benzyl estradiol, fundamentally alters the molecule's immediate biological activity by masking this key functional group.

Consequently, this compound itself exhibits low binding affinity for the estrogen receptor. nih.gov Its biological relevance stems from its role as a prodrug. In vivo, metabolic processes cleave the benzyl ether bond, releasing the active 17β-estradiol. This biotransformation restores the crucial C-3 hydroxyl group, allowing the molecule to bind effectively to the estrogen receptor and elicit its characteristic physiological responses. The primary influence of the C-3 benzyl moiety is, therefore, on the pharmacokinetics of the compound. It can protect the labile phenolic group from first-pass metabolism, potentially increasing oral bioavailability and modifying the duration of action compared to administering estradiol directly. youtube.com This strategy of masking the C-3 hydroxyl with an ether linkage is a common approach in the design of estrogen prodrugs. youtube.com

Impact of Substituents and Modifications on Ring D (e.g., C-16, C-17)

The D-ring of the estradiol scaffold, particularly positions C-16 and C-17, is a critical determinant of biological function and a frequent target for modification in drug design. While the 17β-hydroxyl group is vital for potent estrogenic activity, alterations at this and adjacent positions can dramatically shift the compound's pharmacological profile, often reducing or eliminating estrogenicity while introducing entirely new activities. uomustansiriyah.edu.iqnih.gov

Research into D-ring modified 2-substituted estrogen-3-O-sulfamates has shown that while 17β-hydroxy, 17-keto, and 17-oximino derivatives maintain similar antiproliferative activity, the removal of the oxygen functionality (17-deoxy) or the introduction of a 17α-benzyl group leads to a considerable loss of this activity. nih.govacs.org This highlights the importance of a hydrogen bond-accepting group at or near the C-17 position for certain anticancer effects. acs.org

Furthermore, introducing substituents at the 17α-position can transform the estradiol scaffold from an estrogen receptor agonist into an inhibitor of other enzymes, such as steroid sulfatase (STS). The addition of hydrophobic groups, including various substituted benzyl moieties, can lead to potent, reversible inhibition of STS. nih.govacs.org For instance, a 17α-(4'-tert-butylbenzyl) group on estradiol increases its STS inhibitory potency by 3000-fold compared to the parent molecule. nih.gov Similarly, modifications at the C-16 position have been explored to develop inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme involved in the synthesis of active estrogens. nih.govnih.gov A 16β-(m-carbamoylbenzyl) substituent on estradiol resulted in a potent 17β-HSD1 inhibitor with an IC50 of 44 nM. nih.gov

| Modification Site | Substituent | Resulting Biological Activity | Reference |

| C-17 | Deoxy (removal of -OH) | Reduced antiproliferative activity | nih.gov |

| C-17α | Benzyl | Reduced antiproliferative activity | nih.gov |

| C-17α | 4'-tert-Butylbenzyl | Potent steroid sulfatase inhibition (IC50 = 28 nM) | nih.gov |

| C-17α | 4'-Benzyloxybenzyl | Potent steroid sulfatase inhibition (IC50 = 22 nM) | nih.gov |

| C-16α | Bromopropyl | 17β-HSD1 inhibition (IC50 = 0.46 µM) | nih.gov |

| C-16β | m-Carbamoylbenzyl | Potent 17β-HSD1 inhibition (IC50 = 44 nM) | nih.gov |

Effects of Core Steroid Skeleton Modifications on Activity

The tetracyclic steroid skeleton provides a rigid framework that is fundamental to the molecule's ability to bind to the estrogen receptor. uomustansiriyah.edu.iqresearchgate.net This core structure, composed of a cyclopentanoperhydrophenanthrene nucleus, dictates the precise three-dimensional arrangement of the key pharmacophoric elements, namely the phenolic A-ring and the D-ring with its C-17 hydroxyl group. uomustansiriyah.edu.iq

Modifications to this core can have profound effects on biological activity. For example, altering the stereochemistry of the C/D ring junction or the C-18 methyl group can significantly reduce estrogenicity. The inversion of the C-18 methyl group from the natural β-configuration to the α-configuration (18-epi-17β-E2) results in a compound with substantially lower affinity for the estrogen receptor and no significant uterotrophic activity in animal models. nih.gov This demonstrates the high degree of structural specificity required by the receptor's ligand-binding pocket.

Furthermore, studies on steroids with an aromatized D-ring instead of the typical A-ring have revealed that such compounds can act as estrogen receptor antagonists. nih.gov These molecules are thought to bind in an inverted orientation within the receptor, where the aromatic D-ring mimics the natural A-ring, leading to a non-productive conformation of the receptor that blocks agonist activity. nih.gov While the steroidal nucleus is not strictly essential for estrogenic activity, as evidenced by non-steroidal estrogens like diethylstilbestrol, any deviation from the native estradiol skeleton must preserve the critical spatial relationship between the key hydrogen-bonding groups. uomustansiriyah.edu.iqslideshare.net

Hydrophobicity, Steric Factors, and Pharmacophore Contributions to Efficacy and Selectivity

The development of 17α-substituted estradiol derivatives as steroid sulfatase inhibitors clearly illustrates these principles. A hydrophobic substituent at the 17α-position was found to be essential for potent inhibition. acs.org However, this effect is constrained by steric factors. As the length of a 17α-alkyl chain increases, inhibitory activity improves up to an octyl group (IC50 = 440 nM). nih.gov Longer chains, such as decyl or dodecyl, lead to decreased activity, suggesting that excessive steric bulk prevents the analog from fitting optimally into the enzyme's active site. nih.govacs.org Benzyl-substituted derivatives were found to be better inhibitors than alkyl analogs, indicating a favorable interaction for the aromatic ring. nih.gov

Hydrophobic interactions can also be leveraged to achieve receptor isoform selectivity. For example, in the design of selective estrogen receptor modulators (SERMs), an n-butyl chain on a benzothiophene (B83047) scaffold was shown to stabilize a specific helical region in ERα relative to ERβ, enhancing binding affinity and conferring 140-fold selectivity for the ERα subtype. nih.govacs.org This demonstrates that carefully tuning hydrophobic and steric properties can exploit subtle differences between receptor isoforms to achieve selective pharmacological action. nih.gov

Exploration of Bioisosteric Replacements in this compound Derivatives

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a key tool in medicinal chemistry for optimizing lead compounds. wikipedia.orgsilae.it In the context of this compound, bioisosteric replacements can be applied to modulate activity, improve pharmacokinetic properties, or alter the pharmacological profile.

A primary target for bioisosteric replacement is the benzyl group at the C-3 position itself. The benzyl ether serves as a prodrug moiety, and replacing it with other groups can fine-tune the rate of cleavage and, consequently, the release profile of active estradiol. The goal is to modify properties like metabolic stability, solubility, or duration of action without altering the fundamental mechanism. nih.govprinceton.edu

Preclinical and in Vitro/in Vivo Research Models and Methodologies

Mammalian Cell Culture Assays (e.g., MTT, Cell Viability)

The antiproliferative properties of 3-O-Benzyl Estradiol (B170435) and its analogs have been investigated using mammalian cell culture assays, most notably the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.comnih.gov This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells. banglajol.info The reduction of the yellow MTT to purple formazan (B1609692) crystals by mitochondrial reductases in viable cells provides a quantifiable measure of cell proliferation. nih.govbanglajol.inforesearchgate.net

In a study investigating 16-azidomethyl substituted 3-O-benzyl estrone (B1671321) analogs, the MTT assay was employed to determine their antiproliferative activity against a panel of human gynecological cancer cell lines, including MCF-7 and MDA-MB-231 (breast cancer), as well as HeLa and SiHa (cervical cancer). mdpi.comresearchgate.net Non-cancerous human fibroblast cells (NIH/3T3) were used to evaluate cancer selectivity. mdpi.comnih.gov For active compounds, those showing over 50% cell growth inhibition at a 10 µM concentration, the assay was repeated with serial dilutions to determine the IC50 values, which represent the concentration required to inhibit cell proliferation by 50%. nih.govresearchgate.net

Similarly, the effects of estradiol (E2) on the proliferation of MCF-7 breast cancer cells have been studied. spandidos-publications.combjournal.org Research has shown that E2 can induce cell proliferation in these cells, and this effect can be dose-dependent. bjournal.orgcapes.gov.br For instance, treating MCF-7 cells with estradiol has been shown to significantly increase cell viability. bjournal.org The MTT assay is also used to assess the cytotoxic effects of various compounds on different cell lines, such as the impact of β-estradiol on Jurkat T-lymphoma cells. nih.gov

| Compound/Analog | Assay | Cell Lines Tested | Key Findings | Citations |

|---|---|---|---|---|

| 16-Azidomethyl substituted 3-O-Benzyl Estrone Analogs | MTT Assay | MCF-7, MDA-MB-231, HeLa, SiHa, NIH/3T3 | Demonstrated antiproliferative properties against human gynecological cancer cell lines. | mdpi.comnih.govresearchgate.net |

| Estradiol (E2) | MTT Assay | MCF-7 | Induces cell proliferation in a dose-dependent manner. | spandidos-publications.combjournal.orgcapes.gov.br |

| β-Estradiol | MTT Assay | Jurkat T-lymphoma cells | Exhibits cytotoxic effects at higher doses. | nih.gov |

Flow Cytometry for Cell Cycle Analysis and Apoptosis Assessment

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser beam. In the context of 3-O-Benzyl Estradiol research, it is primarily used for cell cycle analysis and the assessment of apoptosis (programmed cell death). mdpi.comaacrjournals.org

For cell cycle analysis, cells are typically stained with a fluorescent dye like propidium (B1200493) iodide (PI), which binds to DNA. aacrjournals.org The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M). bjournal.org Studies on 16-azidomethyl substituted 3-O-benzyl estrone analogs have utilized flow cytometry to investigate their mechanisms of action. For example, after treating breast cancer cells (MDA-MB-231) with these analogs, cell cycle analysis revealed that one of the analogs, 16AABE, caused a disturbance in the cell cycle. mdpi.com

Flow cytometry is also employed to assess apoptosis. This is often done by staining cells with Annexin V and PI. Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Research has shown that analogs of this compound can increase the hypodiploid (sub-G1) population of breast cancer cells, which is an indicator of DNA fragmentation and apoptosis. mdpi.com

| Compound/Analog | Methodology | Cell Line | Key Findings | Citations |

|---|---|---|---|---|

| 16AABE (an analog of this compound) | Flow Cytometry (Propidium Iodide staining) | MDA-MB-231 | Elicited cell cycle disturbance. | mdpi.com |

| 16-Azidomethyl substituted 3-O-Benzyl Estrone Analogs | Flow Cytometry | Breast cancer cells | Increased the hypodiploid (sub-G1) population, indicating apoptosis. | mdpi.com |

Migration and Invasion Assays (e.g., Wound Healing, Boyden Chamber)

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. To evaluate the anti-metastatic potential of this compound analogs, researchers utilize migration and invasion assays such as the wound healing assay and the Boyden chamber assay. mdpi.comu-szeged.hu

The wound healing assay, also known as the scratch assay, is a straightforward method to study cell migration in vitro. A "wound" or scratch is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time. researchgate.net Studies on 16-azidomethyl-3-O-benzyl estrone analogs (16AABE and 16BABE) have shown that these compounds can significantly decrease the migratory capacity of MCF-7 breast cancer cells at sub-antiproliferative concentrations. mdpi.com

The Boyden chamber assay is used to assess both cell migration and invasion. u-szeged.hucellbiolabs.com The assay utilizes a chamber with two compartments separated by a porous membrane. For migration assays, cells are placed in the upper chamber and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber is quantified. For invasion assays, the membrane is coated with a layer of extracellular matrix (such as Matrigel), which the cells must degrade and penetrate to move to the lower chamber. u-szeged.hu Research has demonstrated that 16AABE and 16BABE significantly inhibit the invasion of MDA-MB-231 breast cancer cells at low concentrations, with the effect becoming more pronounced after 48 hours of treatment. mdpi.comu-szeged.hu

| Compound/Analog | Assay | Cell Line | Key Findings | Citations |

|---|---|---|---|---|

| 16AABE and 16BABE | Wound Healing Assay | MCF-7 | Significantly decreased the migratory capacity of cancer cells. | mdpi.com |

| 16AABE and 16BABE | Boyden Chamber Assay | MDA-MB-231 | Demonstrated highly significant inhibition of breast cancer cell invasion. | mdpi.comu-szeged.hu |

Reporter Gene Assays for Estrogenic Activity (e.g., Luciferase Reporter Gene Assay)

Reporter gene assays are widely used to screen for and characterize the estrogenic activity of compounds. mst.dk These assays typically use genetically modified cell lines that contain an estrogen response element (ERE) linked to a reporter gene, such as the gene for luciferase. mst.dknih.gov When an estrogenic compound binds to the estrogen receptor (ER) in these cells, the receptor-ligand complex binds to the ERE, initiating the transcription of the reporter gene and leading to the production of the reporter protein (e.g., luciferase). mst.dk The activity of the reporter protein, which can be easily measured, is then used as an indicator of the estrogenic activity of the test compound. nih.gov

A study on 16-azidomethyl substituted 3-O-benzyl estrone analogs (16AABE and 16BABE) utilized a luciferase reporter gene assay to document their estrogenic activities. mdpi.comresearchgate.net The results indicated that both estrone analogs exerted remarkable estrogenic activities. mdpi.comnih.gov This is an important consideration, as compounds with strong estrogenic effects may promote the proliferation of estrogen-sensitive cancers. mdpi.com However, for hormone-independent malignancies, such as triple-negative breast cancer, this hormonal agonist action may not limit the compound's therapeutic potential. mdpi.com

The T47D-KBluc cell line, which stably expresses an estrogen-responsive luciferase reporter, is one such tool used for detecting estrogen receptor agonists and antagonists. nih.govresearchgate.net The sensitivity of these assays can be enhanced by growing the cells in a medium without phenol (B47542) red, which is a weak estrogen mimic. researchgate.net

| Compound/Analog | Assay | Key Findings | Citations |

|---|---|---|---|

| 16AABE and 16BABE | Luciferase Reporter Gene Assay | Exerted remarkable estrogenic activities. | mdpi.comresearchgate.netnih.gov |

In Vitro Tubulin Polymerization Assays

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, making them a significant target for anticancer drugs. mdpi.com In vitro tubulin polymerization assays are used to assess the effects of compounds on the assembly of microtubules from tubulin monomers. nih.gov These assays typically measure the change in turbidity or fluorescence of a tubulin solution over time as polymerization occurs. imtm.cz

The impact of 16-azidomethyl substituted 3-O-benzyl estrone analogs (16AABE and 16BABE) on microtubule polymerization was evaluated using a cell-free system with a photometric kinetic determination. mdpi.com Both compounds were found to have a stimulating effect on tubulin polymerization, with the calculated maximum rates of polymerization (Vmax) being significantly higher than that of the control. mdpi.com This suggests that these compounds enhance microtubule assembly and stability, an action similar to that of the well-known anticancer drug paclitaxel. mdpi.com This direct action on tubulin is considered a crucial component of the pharmacological profile of these compounds. mdpi.com

| Compound/Analog | Assay | Key Findings | Citations |

|---|---|---|---|

| 16AABE and 16BABE | In Vitro Tubulin Polymerization Assay | Significantly increased the rate of tubulin polymerization, indicating enhanced microtubule assembly and stability. | mdpi.comresearchgate.netresearchgate.net |

Enzymatic Inhibition Assays (e.g., using human placenta, JEG-3, HEK-293 cells)

Enzymatic inhibition assays are crucial for identifying and characterizing compounds that can modulate the activity of specific enzymes. In the context of this compound and its derivatives, a key target is steroid sulfatase (STS). acs.orgnih.gov STS is an enzyme that plays a critical role in the biosynthesis of active estrogens and androgens by converting inactive steroid sulfates, such as estrone sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. nih.govacs.org The inhibition of STS is a promising therapeutic strategy for hormone-dependent cancers. acs.org

Researchers have synthesized and evaluated various derivatives of this compound for their STS inhibitory activity. For instance, 3-O-sulfamate 17α-benzylestradiol and its analogs have been shown to be potent inhibitors of STS. acs.orgnih.gov Enzymatic assays are typically performed using homogenates of cells that express STS, such as human placental cells, JEG-3 choriocarcinoma cells, or human embryonic kidney (HEK-293) cells transfected with the STS gene. acs.orgnih.govoup.comtandfonline.comresearchgate.net

In these assays, the ability of the test compounds to inhibit the conversion of a labeled substrate (e.g., [3H]E1S) to its product (e.g., [3H]E1) is measured. The results are often expressed as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Studies have shown that combining a 3-O-sulfamate group with a 17α-benzyl group on the estradiol scaffold results in highly potent STS inhibitors, with IC50 values in the nanomolar range. acs.orgnih.gov For example, 3-O-sulfamate 17α-(tert-butylbenzyl)estradiol was found to be a more potent inhibitor than estrone-3-O-sulfamate (EMATE), a well-known STS inhibitor. acs.orgnih.govtandfonline.com

| Compound/Analog | Target Enzyme | Cell/Tissue Source | Key Findings | Citations |

|---|---|---|---|---|

| 3-O-Sulfamate 17α-benzylestradiol | Steroid Sulfatase (STS) | Transfected HEK-293 cells | Potent inhibitor of STS activity. | acs.orgnih.gov |

| 3-O-Sulfamate 17α-(tert-butylbenzyl)estradiol | Steroid Sulfatase (STS) | Transfected HEK-293 cells | More potent inhibitor than EMATE, with IC50 values of 0.15 nM for E1S to E1 conversion and 1.4 nM for DHEAS to DHEA conversion. | acs.orgnih.gov |

Neuroprotection Models (e.g., against Oxidative Stress)

There is growing evidence that estrogens and their derivatives can exert neuroprotective effects, particularly against oxidative stress, which is implicated in various neurodegenerative diseases. nih.govfrontiersin.org In vitro neuroprotection models are used to investigate the ability of compounds to protect neurons from damage induced by various stressors.

One commonly used model involves exposing cultured neural cells, such as the HT-22 hippocampal cell line, to glutamate. nih.govnih.gov Glutamate toxicity in this model is mediated by oxidative stress. nih.gov The neuroprotective potential of a compound is assessed by its ability to enhance cell survival in the presence of glutamate. nih.govnih.gov

Studies have shown that certain derivatives of estradiol can offer protection against glutamate-induced oxidative stress in HT-22 cells. nih.govnih.gov For instance, 17β-O-alkyl ethers of estradiol, which can be synthesized from 3-O-benzyl-17β-estradiol, have been evaluated for their neuroprotective effects. nih.gov It was found that higher alkyl ethers (C3 to C8) increased neuroprotection compared to estradiol, while methyl and ethyl ethers decreased it. nih.gov The antioxidant property of these estrogen-related compounds is believed to be a significant contributor to their neuroprotective actions and is often dependent on the presence of a free phenolic hydroxyl group on the A-ring of the steroid. nih.govnih.gov Interestingly, these neuroprotective effects can be independent of estrogen receptor activation, suggesting a non-genomic mechanism of action. nih.govnih.govdovepress.com

| Compound/Analog | Model | Cell Line | Key Findings | Citations |

|---|---|---|---|---|

| 17β-O-Alkyl ethers of estradiol (derived from 3-O-benzyl-17β-estradiol) | Glutamate-induced oxidative stress | HT-22 neural cells | Higher alkyl ethers (C3-C8) increased neuroprotection compared to estradiol. | nih.gov |

| Estradiol and its derivatives | Oxidative stress | Primary neurons, clonal hippocampal cells | Can prevent intracellular peroxide accumulation and neuronal degeneration. The neuroprotective antioxidant activity is dependent on the C3 hydroxyl group. | nih.gov |

Advanced Analytical and Computational Research Approaches

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. For 3-O-Benzyl Estradiol (B170435), docking simulations are crucial for understanding its interaction with estrogen receptors (ER), primarily ERα and ERβ.

These simulations model the binding of 3-O-Benzyl Estradiol within the ligand-binding domain (LBD) of the estrogen receptor. The process involves placing the ligand in various conformations and orientations within the LBD and calculating a "docking score," which estimates the binding affinity. Studies on various 17β-estradiol derivatives have shown that the binding modes are generally similar to the parent hormone, but subtle differences introduced by substituents can significantly alter binding affinity. plos.org The benzyl (B1604629) group at the 3-position of estradiol is of particular interest. While the parent estradiol's 3-hydroxyl group acts as a crucial hydrogen bond donor with amino acid residues like Glutamic acid (Glu353) and Arginine (Arg394) in the ERα LBD, the benzyl ether in this compound cannot perform this role. researchgate.netbioinformation.net Instead, the bulky and hydrophobic benzyl group is expected to form van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket. rsc.org Docking studies help to visualize how the receptor accommodates this group and whether these new interactions can compensate for the loss of the key hydrogen bond. The results of these simulations can explain the compound's observed binding affinity and guide the design of new derivatives with improved receptor interaction profiles. pensoft.netnih.gov

| Interaction Feature | Estradiol (E2) | This compound | Key Amino Acid Residues (ERα) |

| A-Ring Interaction | Hydrogen Bond Donor (3-OH) | Hydrophobic/van der Waals (Benzyl group) | Glu353, Arg394 |

| D-Ring Interaction | Hydrogen Bond Acceptor (17β-OH) | Hydrogen Bond Acceptor (17β-OH) | His524 |

| Steroid Core | Hydrophobic Interactions | Hydrophobic Interactions | Various nonpolar residues |

This table illustrates the predicted differences in receptor interactions between Estradiol and this compound based on molecular docking principles.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikigenes.org For this compound and its analogs, QSAR studies are used to predict their estrogen receptor binding affinity or other biological effects based on calculated molecular descriptors. mdpi.com

To build a QSAR model, a series of estradiol derivatives with known binding affinities is selected as a "training set". capes.gov.br For each compound, various physicochemical properties, known as descriptors, are calculated. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). oup.com Statistical methods are then used to create an equation that correlates these descriptors with the observed activity.

In the context of this compound, QSAR models can quantify the impact of the 3-O-benzyl substitution. oup.com Descriptors related to the size, shape, and hydrophobicity of the benzyl group would be critical variables in the model. For instance, a QSAR study might reveal a negative correlation between steric bulk at the 3-position and binding affinity, or a positive correlation with a specific hydrophobicity range. acs.org Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can provide contour maps that visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, offering a more intuitive guide for designing new analogs. capes.gov.brmdpi.comresearchgate.net

| Descriptor Class | Specific Descriptor Example | Relevance to this compound |

| Electronic | Partial Atomic Charge | Change in electron distribution on the A-ring due to ether linkage. |

| Steric/Topological | Molar Refractivity, Molecular Surface Area | Quantifies the bulk and shape of the benzyl group. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the increased lipophilicity from the benzyl group. |

| 3D-QSAR Fields | CoMFA Steric and Electrostatic Fields | Maps the 3D space around the molecule where steric bulk or charge influences activity. |

This table lists key QSAR descriptors used to model the activity of estradiol derivatives.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. up.ac.za It serves as a template for designing or screening for new active compounds.

The established pharmacophore for estrogen receptor agonists is well-defined and typically includes key features from the estradiol molecule: a phenolic A-ring with a hydrogen bond donor (the 3-OH group), a hydrophobic steroid scaffold, and a hydrogen bond acceptor at the 17-position (the 17β-OH group). nih.govresearchgate.net The introduction of a benzyl group at the 3-position in this compound fundamentally alters this classic pharmacophore. The hydrogen bond donor feature at the 3-position is lost and replaced by a new hydrophobic and aromatic region.

Pharmacophore models can be developed based on the structure of this compound to find other compounds that share its unique interaction profile. jst.go.jpfrontiersin.org Such a model would include a hydrophobic/aromatic feature in place of the usual hydrogen bond donor, along with the traditional hydrophobic core and hydrogen bond acceptor features. longdom.org This new pharmacophore can then be used as a 3D query to screen large chemical databases for novel molecular scaffolds that fit these spatial and chemical constraints, potentially leading to the discovery of new ER ligands with unique properties. scilit.comnih.gov

| Pharmacophore Feature | Typical Location on Estradiol | Corresponding Feature in this compound |

| Hydrogen Bond Donor (HBD) | 3-Hydroxyl Group | Absent; replaced by Hydrophobic/Aromatic feature |

| Aromatic Ring (AR) | A-Ring | A-Ring and Benzyl Ring |

| Hydrophobic Group (HY) | Steroid Nucleus | Steroid Nucleus and Benzyl Moiety |

| Hydrogen Bond Acceptor (HBA) | 17-Hydroxyl Group | 17-Hydroxyl Group |

This table compares the pharmacophoric features of estradiol with those of this compound.

Application of Deuterated Forms for Metabolic Pathway Insights

Investigating the metabolic fate of this compound is essential for understanding its in vivo behavior. The use of deuterated forms, where one or more hydrogen atoms are replaced by the stable isotope deuterium (B1214612) (²H), is a powerful technique for these studies. wada-ama.org

To trace the metabolism of this compound, a version of the molecule is synthesized with deuterium atoms at specific, stable positions. researchgate.net This "heavy" labeled compound is then introduced into an in vitro system (e.g., liver microsomes) or an in vivo model. Metabolites are extracted and analyzed, typically using Liquid Chromatography-Mass Spectrometry (LC-MS). sigmaaldrich.com The mass spectrometer can easily distinguish between the deuterated metabolites and their unlabeled, endogenous counterparts due to the mass difference. colab.ws

This approach allows for the unambiguous identification of metabolic products of this compound. ansto.gov.au For example, deuterating the benzyl group could help determine the extent and rate of O-debenzylation, a likely metabolic pathway to release the active estradiol. Deuterating the steroid core could help identify sites of hydroxylation by cytochrome P450 enzymes, another common metabolic route for steroids. pharmgkb.org

| Deuteration Position | Metabolic Question Addressed | Analytical Method |

| Benzyl Group (e.g., C₆D₅CH₂) | Rate and pathway of benzyl ether cleavage. | LC-MS |

| Steroid A-Ring | Stability of the A-ring; potential for hydroxylation. | LC-MS |

| Steroid D-Ring | Effect of 3-O-substitution on D-ring metabolism (e.g., 17-oxidation). | LC-MS |

This table outlines how specific deuteration of this compound can be used to probe its metabolic pathways.

Spectroscopic Methods for Structural Elucidation of Novel Analogs (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including this compound and any newly synthesized analogs. conicet.gov.arrsc.org It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy is used to identify the number and environment of protons in the molecule. For this compound, characteristic signals would include those from the aromatic protons of the benzyl group and the steroid's A-ring, the methylene (B1212753) protons of the benzyl ether linkage (-O-CH₂-Ph), and the distinct singlet for the C18-methyl group protons. nih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton. The presence of the benzyl ether is confirmed by signals corresponding to the benzyl carbons and a downfield shift of the C3 carbon of the steroid compared to estradiol itself. nih.govmdpi.com

For novel analogs, more advanced 2D NMR techniques are indispensable for unambiguous structural confirmation. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings (¹H-¹H correlations).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms (¹³C-¹H).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds, which is critical for connecting different parts of the molecule, such as the benzyl group to the steroid A-ring. capes.gov.br

These methods collectively allow for the complete and unequivocal assignment of the structure of this compound and its derivatives. researchgate.netbeilstein-journals.org

| Nucleus | Hypothetical Chemical Shift (δ ppm) for Estradiol | Hypothetical Chemical Shift (δ ppm) for this compound | Assignment |

| ¹H | ~6.5-7.1 | ~6.7-7.2 | Steroid A-Ring Protons |

| ¹H | N/A | ~7.3-7.5 | Benzyl Group Protons |

| ¹H | N/A | ~5.0 | Benzylic Protons (-O-CH₂ -Ph) |

| ¹H | ~0.75 | ~0.78 | C18-Methyl Protons |

| ¹³C | ~154 | ~157 | C3 (Phenolic Carbon) |

| ¹³C | N/A | ~70 | Benzylic Carbon (-O-C H₂-Ph) |

| ¹³C | N/A | ~127-137 | Benzyl Group Carbons |

| ¹³C | ~11.5 | ~11.5 | C18-Methyl Carbon |

This table presents hypothetical, yet representative, NMR chemical shifts to illustrate how spectroscopy distinguishes this compound from its parent compound.

Metabolic Insights in 3 O Benzyl Estradiol Derivative Research

Research on the Metabolic Fate of Benzyl-Protected Estradiol (B170435) Derivatives

The metabolic fate of estradiol derivatives protected with a benzyl (B1604629) group is primarily dictated by the cleavage of this group. In many research applications, 3-O-benzyl estradiol serves as a synthetic intermediate, where the benzyl group protects the crucial C-3 phenolic hydroxyl during the introduction of other functional groups onto the steroid skeleton. nih.govnih.gov Following the desired chemical modifications, this protecting group is typically removed via chemical methods, such as catalytic transfer hydrogenation, to yield the final active compound. nih.govnih.gov

When used in biological systems, this compound derivatives are often designed as prodrugs. A prodrug is an inactive or less active molecule that is metabolically converted into its active form within the body. wikipedia.org The primary metabolic event for these compounds is the in vivo cleavage of the 3-O-benzyl ether, which releases the active estradiol analog. researchgate.net Once the benzyl group is removed, the resulting estradiol derivative enters the established metabolic pathways for endogenous estrogens. researchgate.net

The principal pathway for estrogen metabolism involves hydroxylation at various positions on the steroid ring, a process catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov Key reactions include:

2-hydroxylation , primarily catalyzed by CYP1A2 and CYP3A4 in the liver and CYP1A1 in extrahepatic tissues, leading to the formation of 2-hydroxyestradiol. nih.gov

4-hydroxylation , specifically catalyzed by CYP1B1, which is highly expressed in estrogen target tissues like the breast and uterus. nih.gov

16α-hydroxylation , another significant metabolic conversion. researchgate.net

Following hydroxylation, these catechol estrogens can be further metabolized through methylation by catechol-O-methyltransferase (COMT) or inactivated and prepared for excretion via conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation). nih.govhormonebalance.org Therefore, the metabolic fate of a this compound derivative is a two-step process: initial debenzylation to unmask the active steroid, followed by the same metabolic conversions that endogenous estradiol undergoes.

Investigation of Enzymatic Cleavage of the Benzyl Protecting Group

The cleavage of the benzyl protecting group is a critical activation step for prodrugs based on the this compound scaffold. While many laboratory syntheses employ chemical debenzylation techniques, the intended mechanism of action for these compounds as drugs relies on enzymatic cleavage in vivo. nih.govnih.govresearchgate.net

The enzymes responsible for this biotransformation are believed to be part of the cytochrome P450 (CYP) superfamily. nih.govuni-muenchen.de CYP enzymes are monooxygenases known to catalyze a vast array of reactions, including the metabolism of drugs, steroids, and other foreign organic molecules (xenobiotics). mdpi.comwikipedia.org Studies have shown that phenolic ethers can be cleaved by CYP enzymes in vivo to release the free phenol (B47542), suggesting a similar mechanism for the debenzylation of this compound. uni-muenchen.de The liver is the primary site for this type of metabolism due to its high concentration of various CYP isoforms, such as CYP3A4, which is responsible for metabolizing approximately half of all prescribed drugs. nih.govwikipedia.org

This enzymatic cleavage is analogous to the metabolic activation of other estrogen prodrugs. For instance, estradiol esters like estradiol benzoate (B1203000) and estradiol valerate (B167501) are hydrolyzed by esterase enzymes in the liver, blood, and other tissues to release 17β-estradiol. wikipedia.orgdrugbank.com Although the 3-O-benzyl group forms an ether linkage rather than an ester, its enzymatic removal serves the same purpose: converting an inactive precursor into a biologically active hormone. The stability of this ether bond is a key consideration in drug design, as some research focuses on creating analogs where the group is not easily cleaved to avoid generating estrogenic effects. uni-muenchen.de

| Method Type | Reagent/Enzyme System | Context/Purpose | Reference |

|---|---|---|---|

| Chemical | Catalytic Transfer Hydrogenation (e.g., Pd/C, H₂) | Final step in organic synthesis to remove the protecting group. | nih.govnih.govresearchgate.net |

| Chemical | Hydrogen Bromide (HBr) and Acetic Acid | Synthetic deprotection to yield the free phenol. | nih.gov |

| Chemical | Boron Trichloride (BCl₃) | Selective cleavage of benzyl ethers during synthesis. | uni-muenchen.de |

| Enzymatic (Implied) | Cytochrome P450 (CYP) Enzymes | Presumed in vivo metabolic activation of prodrugs. | nih.govuni-muenchen.de |

| Enzymatic (Analogous) | Esterases | Hydrolysis of estradiol esters (e.g., estradiol benzoate) to release estradiol. | wikipedia.org |

Impact of Metabolic Pathways on Biological Activity of this compound Analogs

The metabolic conversion of this compound analogs is a determining factor in their ultimate biological activity. By modifying the estradiol molecule at the 3-position with a benzyl group, researchers can create prodrugs whose activity is dependent on the rate and location of metabolic cleavage. This strategy has been used to develop compounds with a range of pharmacological profiles, including antiproliferative and enzyme-inhibiting properties. nih.govu-szeged.hu

The nature of the group at the C-3 position has been shown to markedly influence biological outcomes. In one study, 3-benzyl ethers of certain estrone (B1671321) derivatives were found to be more potent antiproliferative agents compared to their 3-methoxy counterparts, indicating that the benzyl group itself, or the way it is metabolized, contributes to the compound's efficacy. u-szeged.hu The cleavage of the benzyl group unmasks the phenolic hydroxyl, which is crucial for binding to estrogen receptors (ERs). researchgate.net However, the intact benzyloxy derivative may possess its own unique biological activities or pharmacokinetic properties before it is metabolized.

| Compound Type | Key Structural Feature | Intended Biological Activity | Role of Metabolism | Reference |

|---|---|---|---|---|

| 16-Azidomethyl Estrone Analogs | 3-O-benzyl group | Antiproliferative and anti-invasive | 3-benzyl ethers were found to be more potent than 3-methoxy derivatives, suggesting the benzyl group enhances activity. | u-szeged.hu |

| 16β-(m-Carbamoylbenzyl)-estradiol Derivative | 3-(2-bromoethyl) group | 17β-HSD1 Inhibition | The bromoethyl group prevents metabolic conversion to an estrogenic compound, thus eliminating ER-mediated cell proliferation. | nih.gov |

| 17α-(benzyl substituted)-E₂ Derivatives | Benzyl group at 17α-position | Steroid Sulfatase (STS) Inhibition | Metabolism is not the primary activator; the intact molecule acts as a reversible inhibitor. The benzyl substituent enhances binding and inhibitory potency. | acs.org |

| Triazole-Estradiol Analogs | C-3 benzyl group and C-17 triazole | Cytotoxicity in triple-negative breast cancer | The C-3 benzyl group was determined to be important for binding to therapeutic targets (EGFR, ERK). | mdpi.com |

| 17β-O-Alkyl Ethers of Estradiol | Synthesized from 3-O-benzyl-17β-estradiol | Neuroprotection | The 3-OH group (unmasked after metabolism) is essential. Blocking it with metabolically stable ethers rendered the compounds inactive. | nih.gov |

Therapeutic Research Implications and Future Directions for 3 O Benzyl Estradiol